molecular formula C28H23N3O8 B10901818 4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B10901818
M. Wt: 529.5 g/mol
InChI Key: SGXAEDAUXBPTCC-XKZIYDEJSA-N
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Description

4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acid, methoxy, and pyrazole

Preparation Methods

The synthesis of 4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. .

Scientific Research Applications

4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-[4-((Z)-1-{4-[2-(4-CARBOXYANILINO)-2-OXOETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID include:

Properties

Molecular Formula

C28H23N3O8

Molecular Weight

529.5 g/mol

IUPAC Name

4-[[2-[4-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C28H23N3O8/c1-16-22(26(33)31(30-16)21-10-6-19(7-11-21)28(36)37)13-17-3-12-23(24(14-17)38-2)39-15-25(32)29-20-8-4-18(5-9-20)27(34)35/h3-14H,15H2,1-2H3,(H,29,32)(H,34,35)(H,36,37)/b22-13-

InChI Key

SGXAEDAUXBPTCC-XKZIYDEJSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)O)OC)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)O)OC)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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